1,3,4-Oxathiazinane 3,3-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

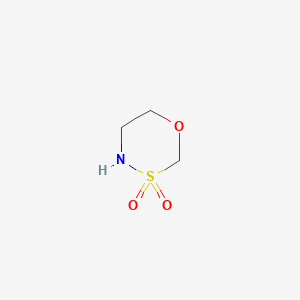

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxathiazinane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRCZLVPCCLZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1,3,4-Oxathiazinane 3,3-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported values with predicted properties and outlines general experimental protocols for their determination.

Core Physicochemical Properties

This compound is a saturated six-membered heterocyclic compound containing nitrogen, oxygen, and a sulfone group.[1] Its structure is foundational to a class of derivatives being investigated for various therapeutic applications.[1][2]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₃S | PubChem[3] |

| Molecular Weight | 137.16 g/mol | MySkinRecipes[4] |

| Physical Form | Solid | Hit2Lead[5] |

| LogP (Calculated) | -0.76 | Hit2Lead[5] |

| CAS Number | 863015-82-1 | Hit2Lead[5] |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar heterocyclic compounds.

1. Determination of Melting Point:

-

Apparatus: Digital melting point apparatus with a capillary tube.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

-

2. Determination of n-Octanol/Water Partition Coefficient (LogP):

-

Method: Shake flask method (OECD Guideline 107).

-

Procedure:

-

A solution of this compound is prepared in n-octanol saturated with water.

-

An equal volume of water saturated with n-octanol is added to a flask containing the n-octanol solution.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

The mixture is centrifuged to separate the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

3. Determination of Aqueous Solubility:

-

Method: Shake flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical technique (e.g., HPLC, LC-MS).

-

4. Determination of pKa:

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Procedure (Potentiometric Titration):

-

A solution of the compound is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Visualizations

The following diagrams illustrate a general workflow for the characterization of heterocyclic compounds and the proposed mechanism of action for derivatives of this compound.

Biological Context and Therapeutic Potential

Research into derivatives of this compound has primarily centered on their potential as therapeutic agents, with notable investigations into their antineoplastic and antibacterial properties.[1][2] The sulfone moiety is a key pharmacophore that likely influences the biological activity of these compounds through interactions with biological targets.[1]

Studies on certain derivatives have indicated that their cytotoxic and growth-inhibitory effects on cancer cell lines, as well as their antibacterial activity, may be driven by the induction of reactive oxygen species (ROS).[2] This suggests a potential mechanism of action that could be exploited in the development of new anticancer and antimicrobial drugs. The parent compound, this compound, serves as a crucial intermediate in the synthesis of these biologically active derivatives.[4] Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of this class of compounds.

References

- 1. This compound | 863015-82-1 | Benchchem [benchchem.com]

- 2. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H7NO3S | CID 22018516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Hit2Lead | this compound | CAS# 863015-82-1 | MFCD09953728 | BB-4039479 [hit2lead.com]

The Enigmatic 1,3,4-Oxathiazinane Core: A Technical Guide to a Rare Heterocycle

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of 1,3,4-Oxathiazinane compounds, a six-membered heterocyclic system containing one oxygen, one nitrogen, and one sulfur atom. Despite its intriguing combination of heteroatoms, a comprehensive historical record of the initial discovery and synthesis of the parent 1,3,4-Oxathiazinane ring is notably scarce in readily available scientific literature. This suggests that it is a relatively rare and underexplored scaffold in synthetic and medicinal chemistry. This guide, therefore, focuses on the known modern derivatives, their synthesis, and biological activities, while also drawing inferences from the chemistry of related heterocycles to provide a foundational understanding.

A Scant History: The Challenge of Tracing the Origins of 1,3,4-Oxathiazinane

Extensive searches of chemical literature and historical archives reveal a conspicuous absence of a seminal paper detailing the first synthesis of the 1,3,4-Oxathiazinane ring system. Unlike its more famous cousins, the 1,3,4-oxadiazoles and 1,3,4-thiadiazines, the 1,3,4-oxathiazinane core does not appear to have a well-documented lineage of discovery and development. Its history is primarily defined by sporadic reports on the synthesis and application of specific, often more complex, derivatives that have emerged in recent decades. This suggests that the parent heterocycle may be of limited synthetic accessibility or stability, or that its potential applications have yet to be fully realized.

Modern Synthetic Approaches and Key Derivatives

While the foundational chemistry is obscure, contemporary research provides some insights into the synthesis of substituted 1,3,4-oxathiazinanes, particularly their dioxide derivatives.

Synthesis of 1,3,4-Oxathiazinane Dioxides from Amino Acids

A notable synthetic route to chiral 1,3,4-oxathiazinane-3,3-dioxides involves the use of amino acids as starting materials. For instance, new oxathiazinane dioxides have been synthesized from both D- and L-serine[1]. Although the specific experimental details are not fully elaborated in the available abstract, this approach suggests a pathway involving the cyclization of a serine-derived intermediate containing the requisite N-C-C-O and S moieties.

A plausible synthetic pathway, based on general principles of heterocyclic synthesis, is outlined below.

Caption: Hypothetical pathway for synthesizing 1,3,4-oxathiazinane dioxides.

The Case of GP-2250: A Biologically Active Related Isomer

Much of the recent interest in this area has been fueled by the biological activity of compounds structurally related to 1,3,4-oxathiazinanes. A prominent example is GP-2250, identified as a tetrahydro-1,4,5-oxathiazine-4,4-dioxide. While this is an isomer of a 1,3,4-oxathiazinane dioxide, its study provides crucial context and potential avenues for the exploration of the 1,3,4-scaffold. GP-2250 has demonstrated both antineoplastic and antibacterial properties[2].

Biological Activity and Therapeutic Potential

The known biological activities of 1,3,4-oxathiazinane derivatives, though limited, are promising and warrant further investigation.

Anticancer and Antibacterial Properties

A 2023 study highlighted the antineoplastic and antibacterial effects of a series of 1,3,4-oxathiazinane derivatives. The study investigated the structure-activity relationship of these compounds, comparing them to GP-2250. The active compounds were found to inhibit cell viability, proliferation, and migration in various cancer cell lines, including pancreatic, colon, Merkel cell, and breast cancer[2]. Furthermore, these compounds displayed antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA)[2]. The mechanism of action for both the antineoplastic and antibacterial effects appears to be driven by the induction of reactive oxygen species (ROS)[2].

The following table summarizes the qualitative biological activity of some studied 1,3,4-oxathiazinane derivatives[2].

| Compound | Antineoplastic Activity | Antibacterial Activity |

| GP-2250 | ++ | + |

| 2289 | + | + |

| 2293 | + | + |

| 2296 | + | + |

| 2255 | - | - |

| 2256 | - | - |

| 2287 | - | - |

| Activity Scale: ++ (High), + (Moderate), - (Inactive) |

In another study, a (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl-[2][3][4]-oxathiazinane-3,3-dioxide, derived from D-serine, exhibited a cytotoxicity with an IC50 of approximately 10 µM against SKBR3 breast cancer cells[1].

Experimental Protocols

Caption: A general workflow for the synthesis and evaluation of 1,3,4-oxathiazinanes.

Future Directions and Conclusion

The 1,3,4-Oxathiazinane ring system represents a largely unexplored area of heterocyclic chemistry. The lack of a well-defined historical trail to its discovery underscores its novelty and the potential for new discoveries in its fundamental chemistry. The demonstrated biological activity of some of its derivatives suggests that this scaffold could be a valuable starting point for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Future research should focus on:

-

Developing robust and generalizable synthetic routes to the core 1,3,4-Oxathiazinane ring and its derivatives.

-

A thorough investigation of the physicochemical properties of these compounds to understand their stability and reactivity.

-

Expanding the library of 1,3,4-Oxathiazinane derivatives to establish a clearer structure-activity relationship for various biological targets.

-

Elucidating the mechanisms of action of biologically active 1,3,4-Oxathiazinanes to guide further drug development efforts.

References

A Technical Guide to the Fundamental Chemical Structure of 1,3,4-Oxathiazinane 3,3-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core chemical structure, properties, and synthesis of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal and agricultural chemistry.

Core Chemical Structure and Properties

This compound is a saturated six-membered heterocyclic compound.[1] Its structure is defined by the presence of one oxygen, one nitrogen, and one sulfur atom at the 1, 3, and 4 positions of the ring, respectively.[1] A key feature of this molecule is the sulfone group (SO₂), where the sulfur atom is oxidized to its highest state, indicated by the "3,3-dioxide" nomenclature. This functional group is a significant pharmacophore in drug design, known for its metabolic stability and ability to act as a hydrogen bond acceptor.[1]

// Atom nodes with positions for a chair-like conformation S [label="S", pos="0,0.5!", color="#FBBC05"]; O1 [label="O", pos="1.5,1.5!", color="#EA4335"]; N [label="N-H", pos="-1.5,1.5!", color="#4285F4"]; C1 [label="CH₂", pos="1.5,-0.5!"]; C2 [label="CH₂", pos="0,-1.5!"]; C3 [label="CH₂", pos="-1.5,-0.5!"]; O_S1 [label="O", pos="-0.5,1.5!", color="#EA4335"]; O_S2 [label="O", pos="0.5,1.5!", color="#EA4335"];

// Dummy nodes for double bonds to sulfone oxygens S_O2 [label="O", pos="0.5, 1.2!", color="#EA4335"]; S_O3 [label="O", pos="-0.5, 1.2!", color="#EA4335"];

// Invisible nodes for bond angles S_O2_dummy [label="", style=invis, pos="0.3, 0.9!"]; S_O3_dummy [label="", style=invis, pos="-0.3, 0.9!"];

// Ring bonds S -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N [label=""]; N -- O1 [label=""]; O1 -- S [label=""];

// Sulfone bonds - using subgraphs for better rendering {rank=same; S; S_O2_dummy; S_O3_dummy;} edge[style=solid, len=0.8]; S -> S_O2 [label=" O"]; S -> S_O3 [label="O "];

} caption: "Chemical structure of this compound."

The core properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 863015-82-1 | [1][3][4] |

| Molecular Formula | C₃H₇NO₃S | [3][5] |

| Molecular Weight | 137.16 g/mol | [6] |

| PubChem CID | 22018516 | [5] |

Experimental Protocols: Synthesis

The primary synthesis route for this compound is through the catalytic hydrogenation of its N-benzyl protected precursor.[1][6] This reaction effectively removes the benzyl group from the nitrogen atom, yielding the parent compound.

Detailed Methodology: Hydrogenation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide [6]

-

Solution Preparation : A solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) is prepared in a solvent mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL).

-

Acidification : 1 mL of acetic acid is added to the solution.

-

Inerting : The solution is degassed by applying a vacuum and then purging with argon for one minute.

-

Catalyst Addition : 20% palladium(II) hydroxide on carbon (100 mg) is added to the reaction mixture.

-

Hydrogenation : The reaction mixture is placed on a hydrogenation apparatus and shaken under a hydrogen gas pressure of 60 psi until the reaction is complete.

-

Work-up and Purification : Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product.

The components and conditions for this protocol are summarized below.

| Role | Compound / Condition | Quantity |

| Starting Material | 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide | 1.74 g (7.66 mmol) |

| Solvent | Ethyl Acetate / Absolute Ethanol | 50 mL / 50 mL |

| Additive | Acetic Acid | 1 mL |

| Catalyst | 20% Pd(OH)₂/C | 100 mg |

| Atmosphere | Hydrogen (H₂) | 60 psi |

// Nodes for the workflow start [label="Start: 4-benzyl-1,3,4-oxathiazinane\n3,3-dioxide", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in\nEtOH / EtOAc\n+ Acetic Acid"]; purge [label="Vacuum & Purge\nwith Argon"]; catalyst [label="Add Catalyst\n20% Pd(OH)₂/C", fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrogenate [label="Hydrogenate\n(60 psi H₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filter to remove\ncatalyst"]; evaporate [label="Evaporate\nsolvents"]; end_product [label="Final Product:\n1,3,4-Oxathiazinane\n3,3-dioxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to connect the workflow start -> dissolve; dissolve -> purge; purge -> catalyst; catalyst -> hydrogenate; hydrogenate -> filter; filter -> evaporate; evaporate -> end_product; } caption: "Experimental workflow for the synthesis of this compound."

Spectroscopic Characterization (Predicted)

While specific experimental spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

| Technique | Expected Signals / Features | Rationale |

| ¹H NMR | Multiplets at ~3.0-3.5 ppm (CH₂-S) Multiplets at ~3.8-4.2 ppm (CH₂-N) Multiplets at ~4.3-4.7 ppm (CH₂-O) Broad singlet for N-H | The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (O > N > S). The sulfone group provides significant deshielding to adjacent protons. |

| ¹³C NMR | Signal at ~45-55 ppm (C-S) Signal at ~50-60 ppm (C-N) Signal at ~70-80 ppm (C-O) | Similar to ¹H NMR, the chemical shifts of the carbon atoms are determined by the electronegativity of the neighboring heteroatom. |

| FT-IR (cm⁻¹) | 3200-3400 (N-H stretch) 2850-3000 (C-H stretch) 1300-1350 (asymmetric SO₂ stretch) 1120-1160 (symmetric SO₂ stretch) 1050-1150 (C-O stretch) | The strong, distinct stretching vibrations of the sulfone (SO₂) group are highly characteristic and confirmatory for this structure. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 137 | Corresponds to the molecular weight of the compound (C₃H₇NO₃S). |

Applications and Research Interest

This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

-

Agrochemicals : It is a key intermediate in the development of novel herbicides and plant growth regulators.

-

Pharmaceuticals : The cyclic sulfonamide (a related structure) is known to enhance the stability and bioavailability of active compounds. Derivatives of this core structure have been investigated for their potential antineoplastic and antibacterial properties.[1] The metabolically robust sulfone moiety makes it an attractive component for designing new therapeutic agents.[1]

References

- 1. This compound | 863015-82-1 | Benchchem [benchchem.com]

- 2. 1,3,4-Oxathiazinane | C3H7NOS | CID 21072249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thoreauchem.com [thoreauchem.com]

- 4. Hit2Lead | this compound | CAS# 863015-82-1 | MFCD09953728 | BB-4039479 [hit2lead.com]

- 5. This compound | C3H7NO3S | CID 22018516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [1,3,4]OXATHIAZINANE 3,3-DIOXIDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1,3,4-Oxathiazinane 3,3-dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,4-Oxathiazinane 3,3-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key spectroscopic data, experimental protocols for its characterization, and visual representations of the analytical workflow.

Molecular Structure and Properties

This compound is a six-membered saturated heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone oxidation state. The presence of the sulfone group significantly influences the molecule's polarity and potential for hydrogen bonding, making it a relevant scaffold for medicinal chemistry.

Chemical Structure:

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible spectroscopic analysis. The following sections outline the general methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

The synthesis of this compound has been reported via the debenzylation of a protected precursor.

Synthesis of this compound from 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

-

Dissolution: Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a suitable solvent mixture, such as ethyl acetate and absolute ethanol.

-

Acidification: Add a small amount of acetic acid to the solution.

-

Inert Atmosphere: De-gas the solution by applying a vacuum and then purging with an inert gas, such as argon, for several minutes.

-

Catalyst Addition: Add a palladium-based catalyst, for example, 20% palladium(II) hydroxide on carbon.

-

Hydrogenation: Subject the reaction mixture to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the EI source. The resulting spectrum will show the molecular ion (M⁺) and characteristic fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Hypothetical signaling pathway interaction for a derivative of this compound.

Crystal Structure Analysis of 1,3,4-Oxathiazinane 3,3-dioxide: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 1,3,4-Oxathiazinane 3,3-dioxide. While this compound is of interest within medicinal chemistry, a definitive single-crystal X-ray structure of the parent this compound has not been reported in publicly accessible literature[1]. The determination of its crystal structure would be a valuable contribution to the field, offering unambiguous insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding[1].

This document provides a detailed account of the established synthetic protocol for this compound and, for illustrative purposes, presents a comprehensive crystal structure analysis of a related benzothiazine derivative. The experimental methodologies and data presentation formats herein serve as a template for what would be expected for the title compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the hydrogenation of its benzyl-protected precursor, 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide[1][2].

Experimental Protocol

A solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) is prepared in a mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL), to which 1 mL of acetic acid is added. The solution is then subjected to a vacuum and purged with argon. Following this, 20% palladium(II) hydroxide (100 mg) is introduced as a catalyst. The reaction mixture is subsequently placed on a hydrogenation apparatus under a hydrogen pressure of 60 psi for 21 hours. Completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon confirmation of the full conversion of the starting material, the hydrogen source is removed, and the reaction mixture is filtered through a bed of celite. The filtrate is then concentrated to dryness using a rotary evaporator, yielding the desired product as a white powder (1.04 g, 100% yield)[2].

Spectroscopic Properties

While a crystal structure is unavailable, spectroscopic methods provide valuable structural information. For this compound, strong absorption bands in the infrared (IR) spectrum are anticipated for the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group. These are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additional expected absorptions include C-H stretching, N-H stretching, and C-O stretching vibrations[1].

Illustrative Crystal Structure Analysis: 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

To demonstrate the principles of crystal structure analysis, data for the related compound, 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, is presented below. This compound features a six-membered ring containing sulfur and nitrogen, analogous to the oxathiazinane ring.

Experimental Protocol for Crystal Structure Determination

Crystal Growth: Colorless crystals of 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for X-ray diffraction were grown from methanol by slow evaporation at room temperature[3].

Data Collection: A Bruker Kappa APEXII CCD diffractometer was used for data collection. The radiation source was a fine-focus sealed tube with Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied[3].

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97. Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms[3].

Crystallographic Data and Structure Refinement

The following tables summarize the crystallographic data for 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide[3].

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃S |

| Formula Weight | 225.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0272 (3) |

| b (Å) | 8.0448 (4) |

| c (Å) | 9.5880 (4) |

| α (°) | 99.124 (3) |

| β (°) | 95.075 (3) |

| γ (°) | 104.092 (3) |

| Volume (ų) | 514.48 (4) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.454 |

| Absorption Coefficient (mm⁻¹) | 0.30 |

| Temperature (K) | 296 (2) |

Table 1: Crystal Data for 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.

| Parameter | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 11339 |

| Independent Reflections | 2608 |

| R(int) | 0.036 |

| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.107 |

| Goodness-of-fit on F² | 1.02 |

| Data / Restraints / Parameters | 2608 / 0 / 136 |

| Largest diff. peak and hole (e.Å⁻³) | 0.29 and -0.26 |

Table 2: Data Collection and Structure Refinement Details.

Molecular Geometry

In the structure of 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the sulfur atom exhibits a distorted tetrahedral geometry. The heterocyclic thiazine ring adopts a half-chair conformation. Such detailed geometric information would be invaluable for understanding the structure-activity relationships of this compound and its derivatives.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, established synthetic routes make the compound accessible for further study. The provided experimental protocols and data presentation for a related molecule serve as a guide for future crystallographic investigations. The determination of the three-dimensional structure of this compound would be a significant advancement, providing a solid foundation for the rational design of new therapeutic agents based on this scaffold.

References

A Computational Chemist's Guide to 1,3,4-Oxathiazinane 3,3-dioxide: A Framework for In Silico Investigation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxathiazinane 3,3-dioxide core, a unique sulfur- and nitrogen-containing heterocycle, represents an underexplored scaffold in medicinal chemistry. While its isomers and related sultams have shown promise in various therapeutic areas, dedicated computational studies on this specific ring system are notably absent from the current literature.[1][2] This technical guide addresses this knowledge gap by providing a comprehensive framework for the in silico investigation of this compound and its derivatives. By outlining detailed protocols for conformational analysis, quantum chemical calculations, molecular docking, and ADMET prediction, this whitepaper serves as a foundational resource for researchers aiming to elucidate the structure-property relationships and therapeutic potential of this novel class of compounds.

Introduction: The Case for Computational Exploration

The this compound scaffold belongs to the broader class of sultams, or cyclic sulfonamides, which are privileged structures in drug discovery. Sultam derivatives have been investigated for a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific arrangement of oxygen, nitrogen, and a sulfone group in the 1,3,4-oxathiazinane ring suggests unique stereoelectronic properties that could be harnessed for targeted drug design.

Given the nascent stage of research into this particular heterocycle, computational chemistry offers a rapid, cost-effective, and powerful approach to predict its fundamental properties and guide synthetic efforts.[3] In silico methods can illuminate the molecule's preferred three-dimensional structures, electronic landscape, and potential interactions with biological targets, thereby accelerating the discovery of novel therapeutic agents. This guide provides the necessary theoretical and practical framework to embark on such computational studies.

Foundational Computational Studies: Conformational and Electronic Analysis

A thorough understanding of the conformational preferences and electronic structure of the this compound core is paramount. These intrinsic properties dictate the molecule's shape, reactivity, and ability to interact with biological macromolecules.

Conformational Analysis

Saturated six-membered heterocyclic rings, such as the 1,3,4-oxathiazinane scaffold, typically exist in various non-planar conformations, including chair, boat, and twist-boat forms.[4] Identifying the lowest energy conformers is a critical first step in any computational analysis.

Experimental Protocol: Conformational Search and Analysis

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. Molecular mechanics force fields (e.g., MMFF94, UFF) are suitable for this initial, rapid screening.[5][6]

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). The optimized structures and their relative energies are calculated.

-

Data Analysis: The relative energies (ΔE), Gibbs free energies (ΔG), and Boltzmann populations of each conformer at a standard temperature (e.g., 298.15 K) are calculated to determine the predominant species.

Table 1: Exemplary Conformational Analysis Data for a Substituted this compound (Note: This data is illustrative, based on typical values for related heterocycles, and should be replaced with actual calculated values.)

| Conformer | Point Group | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

| Chair (Axial Sub.) | C1 | 0.00 | 0.00 | 75.3 |

| Chair (Equatorial Sub.) | C1 | 0.25 | 0.20 | 23.1 |

| Twist-Boat 1 | C1 | 4.80 | 4.95 | 0.8 |

| Twist-Boat 2 | C2 | 5.10 | 5.20 | 0.8 |

Quantum Chemical Calculations

DFT calculations provide deep insights into the electronic properties of a molecule.[7][8] These properties are crucial for understanding reactivity, stability, and intermolecular interactions.

Experimental Protocol: DFT Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[8]

-

Methodology: The B3LYP functional is a commonly used and well-validated choice for organic molecules.[7][9]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p), is generally sufficient for providing a good balance between accuracy and computational cost for molecules containing second-row elements like sulfur.[7][9]

-

Calculated Properties: Key electronic properties to be calculated for the lowest energy conformer include:

-

Frontier Molecular Orbitals (HOMO and LUMO energies)

-

Molecular Electrostatic Potential (MEP) map

-

Natural Bond Orbital (NBO) analysis for charge distribution

-

Dipole moment

-

Table 2: Predicted Electronic Properties of this compound (Lowest Energy Conformer) (Note: This data is illustrative and should be replaced with actual calculated values.)

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | +1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

| Net Atomic Charge on N | -0.45 e | Potential hydrogen bond acceptor site |

| Net Atomic Charge on S | +1.80 e | Electrophilic center |

Application in Drug Discovery: A Proposed Workflow

Once the fundamental properties of the scaffold are understood, computational methods can be applied to explore its potential as a therapeutic agent. This typically involves molecular docking to predict binding to a protein target and in silico ADMET screening to assess drug-likeness.

References

- 1. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 6. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 7. Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors [sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

theoretical properties of 1,3,4-Oxathiazinane 3,3-dioxide

An In-depth Technical Guide on the Theoretical Properties of 1,3,4-Oxathiazinane 3,3-dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical overview of the core chemical and physical properties of this compound. While direct experimental and computational data for this specific heterocyclic compound are limited in publicly accessible literature, this guide extrapolates its theoretical characteristics based on established principles of organic chemistry, computational modeling of analogous structures, and available information on its derivatives. This document aims to serve as a foundational resource for researchers interested in the potential applications of this scaffold, particularly in medicinal chemistry and drug development.

Introduction

This compound is a six-membered saturated heterocyclic compound containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone oxidation state.[1] The arrangement of these heteroatoms imparts unique stereoelectronic properties to the ring system, making it an intriguing scaffold for chemical synthesis and biological applications. The presence of the sulfone group, a known pharmacophore, suggests potential for hydrogen bonding and metabolic stability, which are desirable features in drug design.[1] Derivatives of the this compound core have been investigated for their antineoplastic and antibacterial activities, highlighting the therapeutic potential of this heterocyclic system.[2]

Molecular Structure and Conformation

The fundamental structure of this compound is depicted below.

| Property | Value |

| Molecular Formula | C₃H₇NO₃S |

| Molecular Weight | 137.16 g/mol |

| CAS Number | 863015-82-1 |

| IUPAC Name | This compound |

Data sourced from PubChem CID 22018516.[3]

Conformational Analysis

Saturated six-membered rings typically adopt a chair conformation to minimize steric and torsional strain. Based on computational studies of similar oxathiazinane dioxide heterocycles, it is predicted that this compound will predominantly exist in a chair conformation. This conformation is expected to be of lower energy compared to boat or twist-boat conformations.

The diagram below illustrates the logical workflow for predicting the stable conformation of this compound.

Predicted Spectroscopic Properties

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets for the methylene protons due to spin-spin coupling. The chemical shifts would be influenced by the adjacent heteroatoms.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-O- | 3.5 - 4.5 | m |

| -N-CH₂-S- | 2.8 - 3.5 | m |

| -NH- | 1.5 - 3.0 | br s |

| -S-CH₂-C- | 2.5 - 3.2 | m |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the three carbon atoms in the ring.

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₂-O- | 60 - 75 |

| -N-C H₂-S- | 40 - 55 |

| -S-C H₂-C- | 35 - 50 |

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by the strong absorptions of the sulfone group and the N-H bond.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3400 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| S=O stretch (asymmetric) | 1300 - 1350 | Strong |

| S=O stretch (symmetric) | 1120 - 1160 | Strong |

| C-O stretch | 1050 - 1150 | Strong |

| C-N stretch | 1020 - 1250 | Medium |

Electronic Properties

The electronic properties of this compound are significantly influenced by the electronegative oxygen and nitrogen atoms and the electron-withdrawing sulfone group. A theoretical approach to understanding these properties involves Density Functional Theory (DFT) calculations.

Molecular Orbital Analysis

A qualitative molecular orbital diagram would show the Highest Occupied Molecular Orbital (HOMO) localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the σ* orbitals of the ring and influenced by the sulfone group. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. DFT studies on similar saturated heterocycles containing sulfur and nitrogen suggest that the introduction of a sulfone group generally lowers the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack.

The logical relationship for a theoretical DFT analysis is outlined below.

Synthesis

The synthesis of this compound can be achieved via the hydrogenation of its N-benzyl protected precursor.

Experimental Protocol: Synthesis of this compound

This protocol is based on the debenzylation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide.

Materials:

-

4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

-

Ethyl acetate

-

Absolute ethanol

-

Acetic acid

-

20% Palladium(II) hydroxide on carbon

-

Hydrogen gas

-

Argon gas

Procedure:

-

Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

De-gas the solution by applying a vacuum and purging with argon.

-

Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

-

Place the reaction mixture on a hydrogenation apparatus under a hydrogen pressure of 60 psi.

-

Shake the reaction for approximately 21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

The synthesis workflow is visualized in the following diagram.

Potential Applications in Drug Development

The this compound scaffold holds promise in medicinal chemistry. The cyclic sulfone moiety is a key structural feature in several bioactive molecules.[4] Derivatives of this core have shown potential as both antineoplastic and antibacterial agents.[2] The mechanism of action for some of these derivatives is thought to involve the generation of reactive oxygen species (ROS). This suggests that the core scaffold could be a valuable starting point for the design of novel therapeutics targeting diseases where oxidative stress plays a role.

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of this compound. While direct experimental data is sparse, by drawing parallels with related heterocyclic systems, we can predict its conformational preferences, spectroscopic signatures, and electronic characteristics. The synthetic route is established, and the potential for this scaffold in drug discovery is evident from the biological activities of its derivatives. Further experimental and computational studies are warranted to fully elucidate the properties of this intriguing molecule and unlock its full potential in chemical and pharmaceutical research.

References

- 1. This compound | 863015-82-1 | Benchchem [benchchem.com]

- 2. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H7NO3S | CID 22018516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

Initial Characterization of Novel 1,3,4-Oxathiazinane 3,3-Dioxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel 1,3,4-oxathiazinane 3,3-dioxide derivatives. This class of heterocyclic compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating potential in areas such as oncology. This document outlines synthetic methodologies, detailed experimental protocols for characterization, and a summary of known biological activities, with a focus on providing a practical framework for researchers entering this field.

Synthetic Strategies

The synthesis of the this compound core can be approached through various strategies, primarily involving the formation of the heterocyclic ring followed by oxidation of the sulfur atom.

A key approach involves the cyclization of suitably functionalized precursors. For instance, derivatives have been synthesized from amino acid precursors like D- and L-serine. The general strategy involves the protection of the amino and carboxylic acid groups, followed by the introduction of the sulfonyl moiety and subsequent cyclization.

The parent this compound has been synthesized via the hydrogenation of a 4-benzyl-protected precursor. This deprotection strategy allows for further derivatization at the nitrogen atom.

While specific cycloaddition reactions for the direct synthesis of the this compound ring are not extensively documented in currently available literature, this approach remains a viable avenue for exploration, drawing parallels from the synthesis of related heterocyclic systems like 1,3,4-oxadiazines.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of novel this compound derivatives.

General Synthesis of the Parent this compound

Materials:

-

4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

-

Ethyl acetate

-

Absolute ethanol

-

Acetic acid

-

20% Palladium(II) hydroxide on carbon

-

Celite

-

Hydrogen gas

-

Argon gas

Procedure:

-

Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol.

-

Add acetic acid to the solution.

-

De-gas the solution by applying a vacuum and purging with argon.

-

Add 20% palladium(II) hydroxide on carbon to the reaction mixture.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 60 psi) and agitate for approximately 21 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, vent the hydrogen gas and filter the reaction mixture through a bed of Celite.

-

Concentrate the filtrate under reduced pressure to yield the desired product.

Characterization Protocols

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Record the spectrum on a 100 MHz or higher spectrometer.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data using an ESI or other suitable ionization technique to confirm the elemental composition of the synthesized compounds.

-

Record the IR spectrum of the sample (e.g., using a KBr pellet or as a thin film). Characteristic peaks for the sulfone group (O=S=O) are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Grow single crystals of the compound suitable for X-ray diffraction analysis by slow evaporation from an appropriate solvent system. This technique provides unambiguous confirmation of the molecular structure and stereochemistry.

Data Presentation

The following tables provide a structured format for summarizing the key quantitative data obtained during the characterization of novel this compound derivatives.

Table 1: Physicochemical and Spectroscopic Data

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | HRMS (m/z) [M+H]⁺ |

| Example 1 | C₈H₁₀BrNO₅S₂ | 360.20 | 120-122 | Provide data here | Provide data here | Provide data here |

| Example 2 | Enter data | Enter data | Enter data | Provide data here | Provide data here | Provide data here |

| ... | Enter data | Enter data | Enter data | Provide data here | Provide data here | Provide data here |

Table 2: Key IR Absorption Frequencies

| Compound ID | ν(O=S=O) symmetric (cm⁻¹) | ν(O=S=O) asymmetric (cm⁻¹) | Other Key Bands (cm⁻¹) |

| Example 1 | Provide data here | Provide data here | Provide data here |

| Example 2 | Provide data here | Provide data here | Provide data here |

| ... | Provide data here | Provide data here | Provide data here |

Biological Activities and Potential Signaling Pathways

Initial studies on novel this compound derivatives have revealed promising biological activities, particularly in the area of oncology.

Anticancer Activity

Derivatives of this compound synthesized from D- and L-serine have been shown to exhibit in vitro cell growth inhibitory activity against breast cancer cell lines. For instance, (5R)-5-(4-(4'-Bromomethyl)phenyl)benzyloxymethyl)-[1][2]-oxathiazinane-3,3-dioxide demonstrated a half-maximal inhibitory concentration (IC₅₀) of approximately 10 µM against SKBR3 breast cancer cells.

While the precise mechanism of action for these compounds is still under investigation, it is hypothesized that they may interfere with critical cellular processes such as cell cycle progression or induce apoptosis. The sulfone moiety is a common pharmacophore in medicinal chemistry and likely plays a key role in the observed biological activity through interactions with biological targets.[3]

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Other Potential Biological Activities

Given the structural similarities to other biologically active heterocyclic systems, it is plausible that this compound derivatives may also exhibit other therapeutic properties. For instance, various oxadiazole and oxazine derivatives have been reported to possess anti-inflammatory, antiviral, and antimicrobial activities.[4][5] Further screening of novel this compound derivatives against a broader range of biological targets is warranted.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for the synthesis and initial characterization of new derivatives. The detailed protocols and data presentation structures are intended to facilitate reproducible and comparable research in this emerging field. Further exploration of diverse synthetic routes and comprehensive biological evaluation will be crucial in unlocking the full therapeutic potential of this interesting class of heterocyclic compounds.

References

In-Depth Technical Guide: Solubility and Stability of 1,3,4-Oxathiazinane 3,3-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,4-Oxathiazinane 3,3-dioxide, a saturated heterocyclic compound containing a cyclic sulfamate (sultam) moiety. Due to the limited publicly available data on this specific molecule, this guide consolidates information on its synthesis, predicted solubility, and expected stability based on the known behavior of structurally related cyclic sulfamidates and sulfonamides. Detailed experimental protocols for determining solubility and stability are also provided to facilitate further research and development. This document aims to be a foundational resource for scientists and professionals working with this and similar chemical scaffolds in drug discovery and development.

Introduction

This compound is a six-membered saturated heterocyclic compound featuring an oxygen, a nitrogen, and a sulfur atom in a 1,3,4-relationship. The sulfur atom is in its highest oxidation state, forming a sulfone group, which classifies the molecule as a cyclic sulfamate or sultam. The sultam scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Understanding the solubility and stability of this core structure is paramount for its application in drug design, formulation development, and ensuring therapeutic efficacy and safety.

This guide will systematically explore the available information and provide inferred knowledge on the solubility and stability of this compound, supported by detailed experimental methodologies for empirical validation.

Synthesis and Physicochemical Properties

The synthesis of this compound has been reported via the hydrogenation of a 4-benzyl-protected precursor.[1] This synthetic route suggests a stable core ring system that can withstand catalytic reduction conditions.

General Physicochemical Properties (Predicted and Inferred):

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₃H₇NO₃S | PubChem[2] |

| Molecular Weight | 137.16 g/mol | PubChem[2] |

| Appearance | Expected to be a crystalline solid at room temperature. | General properties of sultams |

| pKa | The N-H proton is expected to be weakly acidic. | General properties of sulfonamides |

| LogP | Predicted to be low, indicating hydrophilicity. | Structural analysis |

Solubility Profile

Table 1: Predicted and Inferred Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble | The polar sulfonyl group and N-H for hydrogen bonding should facilitate dissolution in water. The solubility of sulfonamides can be pH-dependent.[3] |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Moderately soluble | Similar to water, with potential for slight pH-dependent variations. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | Soluble | Polar protic solvent. |

| Acetonitrile | Sparingly soluble to soluble | Polar aprotic solvent. |

| Dichloromethane (DCM) | Sparingly soluble | Less polar than protic solvents. |

| Hexanes | Insoluble | Non-polar solvent. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary degradation pathways for cyclic sulfamates are hydrolysis of the S-N bond, particularly under acidic or basic conditions.

Table 2: Inferred Stability of this compound under Various Conditions

| Condition | Expected Stability | Potential Degradation Products | Rationale |

| Hydrolytic Stability | |||

| Acidic (e.g., pH 1-3) | Susceptible to hydrolysis | Acyclic amino sulfonic acid derivatives | Acid-catalyzed hydrolysis of the S-N bond is a known degradation pathway for sultams.[1] |

| Neutral (e.g., pH 6-8) | Relatively stable | Minimal degradation expected | Generally stable at neutral pH, though elevated temperatures can promote hydrolysis. |

| Basic (e.g., pH 9-12) | Susceptible to hydrolysis | Acyclic amino sulfonic acid derivatives | Base-catalyzed hydrolysis of the S-N bond is also a common degradation pathway for sultams. |

| Thermal Stability | Stable at ambient temperatures. | Ring-opened and fragmentation products. | The thermal stability of related sulfonamides has been studied, with degradation occurring at elevated temperatures.[4] |

| Photostability | Potentially sensitive to UV light. | Photodegradation products (e.g., ring-cleaved products). | Saturated heterocyclic compounds containing sulfur and nitrogen can be susceptible to photodegradation. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

5.1.1. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

-

Materials: this compound, DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well microplates, plate reader with nephelometric or turbidimetric capabilities.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Add PBS (pH 7.4) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (typically 1-2%).

-

Shake the plate for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).

-

Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank.

-

5.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the true equilibrium solubility.

-

Materials: this compound (solid), selected solvents (e.g., water, PBS pH 7.4, methanol), vials, orbital shaker/incubator, filtration device (e.g., 0.45 µm syringe filters), analytical balance, HPLC-UV or LC-MS/MS system.

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Stability Assessment

5.2.1. Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways.

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or PBS) media.

-

Incubate the solutions at a controlled temperature (e.g., 50-70 °C).

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

-

-

Thermal Stability:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) in a controlled oven.

-

At specified time points, analyze the samples by HPLC to assess for degradation.

-

Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the solid material.

-

-

Photostability:

-

Expose solutions of the compound in transparent containers to a light source that provides both UV and visible light (e.g., a photostability chamber with a xenon lamp).

-

Simultaneously, keep control samples protected from light.

-

At specified time points, analyze both the exposed and control samples by HPLC to evaluate the extent of photodegradation.

-

5.2.2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

-

Typical HPLC Parameters for Sultams:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[5][6]

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm, as sultams may lack a strong chromophore).[5]

-

Column Temperature: Controlled at a specific temperature (e.g., 30 °C).

-

Visualizations

Logical Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the comprehensive assessment of solubility and stability.

Potential Hydrolytic Degradation Pathway

Caption: A simplified representation of the potential hydrolytic degradation of this compound.

Conclusion

While specific experimental data for this compound remains limited, this technical guide provides a robust framework for understanding its likely solubility and stability characteristics based on the well-established chemistry of related sultams and sulfonamides. The compound is predicted to have moderate aqueous solubility and is expected to be susceptible to hydrolysis under acidic and basic conditions. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path forward for the empirical determination of these critical physicochemical parameters. Further studies are essential to fully characterize this compound and unlock its full potential in medicinal chemistry and other applications.

References

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC for in-process control in the production of sultamicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]

An In-depth Technical Guide to the Classification, Properties, and Applications of 1,3,4-Oxathiazinane 3,3-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxathiazinane 3,3-dioxide core represents a significant, yet relatively underexplored, scaffold in heterocyclic chemistry. As a saturated six-membered ring containing oxygen, nitrogen, and a sulfonyl group, this structure is a type of sultam, or cyclic sulfonamide. Its unique arrangement of heteroatoms imparts a distinct set of physicochemical properties that are of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the classification, synthesis, chemical and biological properties, and potential therapeutic applications of this compound and its derivatives. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Classification of this compound in Heterocyclic Chemistry

This compound is a heterocyclic compound characterized by a six-membered ring containing three different heteroatoms: oxygen, nitrogen, and sulfur.[1][2][3] Its systematic classification places it within several key categories of organic chemistry:

-

Heterocycle: It is a cyclic compound containing atoms of at least two different elements in its ring.

-

Oxathiazinane: This name specifies a six-membered (-an) ring containing one oxygen (oxa-), one sulfur (thia-), and one nitrogen (az-) atom. The numbers 1, 3, and 4 denote the positions of the oxygen, nitrogen, and sulfur atoms, respectively.

-

Sultam: This is the common name for a cyclic sulfonamide. The 3,3-dioxide designation indicates that the sulfur atom is in its highest oxidation state and is part of a sulfonyl group (SO₂), which is characteristic of sultams.[1] Sultams are considered sulfur analogs of lactams (cyclic amides) and are known for their broad range of medicinal activities.

-

Saturated Heterocycle: The "-ane" suffix in oxathiazinane indicates that the ring is fully saturated, meaning it contains no double bonds within the ring structure.

The sulfone moiety is a critical pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and its metabolic stability, making it an attractive feature in drug design.[1] The specific 1,3,4-arrangement of heteroatoms within the saturated six-membered ring defines the unique chemical space and potential for stereoisomerism in this class of compounds.

Physicochemical and Spectroscopic Properties

While extensive experimental data for the parent this compound is not widely published, its properties can be inferred from its structure and data available for related compounds. The PubChem database provides computed properties for the parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₃S | PubChem[2] |

| Molecular Weight | 137.16 g/mol | PubChem[2] |

| Topological Polar Surface Area | 69.9 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| LogP (calculated) | -1.1 | PubChem[2] |

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.

Table 2: General Spectroscopic Data for 1,3,4-Oxathiazinane Derivatives

| Spectroscopic Technique | Key Features and Expected Chemical Shifts/Bands |

| ¹H NMR | Signals for the methylene protons adjacent to the oxygen, nitrogen, and sulfur atoms are expected in the range of δ 3.0-5.0 ppm. The chemical shifts will be influenced by the substituents on the nitrogen and carbon atoms. |

| ¹³C NMR | The carbon atoms bonded to the heteroatoms will appear in the downfield region of the spectrum, typically between δ 40-80 ppm. |

| IR Spectroscopy | Strong characteristic absorption bands for the sulfonyl group (S=O) are expected around 1300-1350 cm⁻¹ (asymmetric stretching) and 1140-1180 cm⁻¹ (symmetric stretching). An N-H stretching band would be observed around 3200-3400 cm⁻¹ for the unsubstituted parent compound. |

| Mass Spectrometry | The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the heterocyclic ring. |

Synthesis and Experimental Protocols

The synthesis of the this compound core can be challenging, often requiring multi-step procedures to achieve the desired regioselectivity. A key synthetic route to the parent compound involves the deprotection of a nitrogen-protected precursor.

Synthesis of this compound via Hydrogenation

The parent this compound can be synthesized from its N-benzyl protected precursor, 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide, through catalytic hydrogenation.[4]

Experimental Protocol: Hydrogenation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide [4]

-

Reaction Setup: To a solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide (1.74 g, 7.66 mmol) in a mixture of ethyl acetate (50 mL) and absolute ethanol (50 mL), add 1 mL of acetic acid.

-

Inerting the Atmosphere: The solution is placed in a flask, which is then evacuated and purged with argon for one minute.

-

Catalyst Addition: 20% palladium(II) hydroxide on carbon (100 mg) is added to the reaction mixture.

-

Hydrogenation: The reaction mixture is shaken on a hydrogenation apparatus under a hydrogen pressure of 60 psi. The progress of the reaction is monitored by thin-layer chromatography (TLC) or an appropriate analytical technique until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

Biological Activities and Therapeutic Potential

While research on the this compound scaffold is still emerging, studies on the broader class of oxathiazinane derivatives have revealed significant biological activities, particularly in the areas of oncology and infectious diseases.

Antineoplastic and Antibacterial Activity

Research on isomers of this compound, specifically 1,4,5-oxathiazine-4,4-dioxide derivatives, has demonstrated both antineoplastic and antibacterial properties. A notable example is the compound GP-2250 and its analogs, which have shown efficacy against various cancer cell lines and bacterial strains.

Table 3: Antineoplastic Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives (EC₅₀ values in µM)

| Compound | Panc TuI (Pancreatic) | HCT 116 (Colon) | MCC 14.2 (Merkel Cell) | MDA MB 468 (Breast) |

| GP-2250 | 589 | 423 | 419 | 893 |

| 2289 | >1000 | 549 | 851 | >1000 |

| 2293 | 977 | 1108 | 558 | 1489 |

| 2296 | >1000 | 801 | 750 | >1000 |

Data sourced from a study on 1,4,5-oxathiazinane-4,4-dioxide derivatives.

Table 4: Antibacterial Activity of 1,4,5-Oxathiazinane-4,4-dioxide Derivatives (Zone of Inhibition in mm)

| Compound | E. coli | S. aureus | MRSA |

| GP-2250 | 24.5 | 32.5 | 66.5 |

| 2289 | 18.5 | 27.5 | - |

| 2293 | 19.5 | 31.5 | 32.5 |

| 2296 | 23.0 | 38.0 | 43.0 |

Data sourced from a study on 1,4,5-oxathiazinane-4,4-dioxide derivatives. Concentration of 60 mg/mL.

Mechanism of Action: A Potential Role for Reactive Oxygen Species (ROS)

The dual antineoplastic and antibacterial activities of some oxathiazinane derivatives suggest a common mechanism of action. Studies on the 1,4,5-oxathiazine-4,4-dioxide isomer GP-2250 indicate that its biological effects are mediated through the induction of reactive oxygen species (ROS). The addition of the ROS scavenger N-acetylcysteine (NAC) was shown to inhibit both the anticancer and antibacterial effects of GP-2250. This suggests that these compounds may disrupt cellular redox homeostasis, leading to oxidative stress and subsequent cell death in both cancer cells and bacteria.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for bioactive oxathiazinane dioxides, leading to apoptosis in cancer cells.

Caption: Proposed ROS-mediated apoptosis pathway.

Experimental Workflow for Activity Screening

A typical workflow for screening the biological activity of newly synthesized this compound derivatives is outlined below.

Caption: Workflow for biological evaluation.

Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The presence of the sultam functionality, combined with the unique stereochemical possibilities of the saturated heterocyclic ring, provides a rich chemical space for exploration. Future research should focus on the development of efficient and stereoselective synthetic routes to a diverse library of this compound derivatives.

Key areas for future investigation include:

-

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the scaffold will be crucial to identify the key structural features responsible for biological activity and to optimize potency and selectivity.

-

Mechanism of Action Studies: Further investigation into the role of ROS and other potential cellular targets will provide a deeper understanding of how these compounds exert their effects.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to evaluate the drug-like properties and safety profiles of promising lead compounds.

References

- 1. This compound | 863015-82-1 | Benchchem [benchchem.com]

- 2. This compound | C3H7NO3S | CID 22018516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxathiazinane | C3H7NOS | CID 21072249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [1,3,4]OXATHIAZINANE 3,3-DIOXIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis and Characterization of 1,3,4-Oxathiazinane 3,3-dioxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals